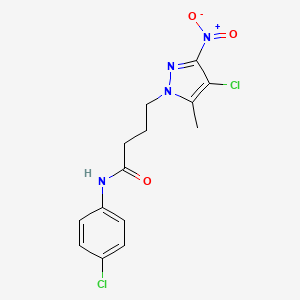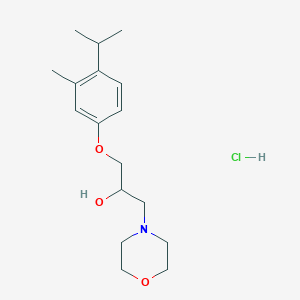![molecular formula C21H13NO4S B5204619 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B5204619.png)
2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate, also known as NDI, is a synthetic compound that has been widely used in scientific research. It is a fluorescent dye that has been used as a probe for various biochemical and physiological studies.
Mechanism of Action
2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate works by binding to biomolecules and emitting fluorescence when excited by light. The emission of fluorescence can be used to study the binding and localization of biomolecules. 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has been shown to have high binding affinity for DNA, RNA, and proteins.
Biochemical and physiological effects:
2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has been shown to have minimal effects on the biochemical and physiological properties of biomolecules. It does not interfere with the function of proteins, DNA, or RNA. However, 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate may affect the conformation of biomolecules, which may affect their function.
Advantages and Limitations for Lab Experiments
The advantages of using 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate in lab experiments include its high binding affinity for biomolecules, its ability to emit fluorescence, and its relatively simple synthesis method. However, 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has some limitations, including its potential to affect the conformation of biomolecules and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate in scientific research. One direction is the development of new derivatives of 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate that have improved solubility and binding affinity for biomolecules. Another direction is the use of 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate in live cell imaging studies. 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has the potential to be used as a fluorescent probe for tracking the localization and trafficking of proteins in live cells. Additionally, 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate could be used in the development of new sensors for metal ions and pH.
Synthesis Methods
The synthesis of 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate involves the reaction of 2-naphthylamine with 2-hydroxybenzaldehyde in the presence of sulfuric acid. The resulting product is then reacted with 2-aminobenzenesulfonic acid and sodium hydroxide to produce 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate. The synthesis of 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has been widely used in scientific research as a fluorescent probe for various biochemical and physiological studies. It has been used to study the binding of proteins, DNA, and RNA. 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has also been used to study the localization and trafficking of proteins in cells. In addition, 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has been used as a sensor for metal ions and pH.
properties
IUPAC Name |
naphthalen-2-yl 2-oxo-1H-benzo[cd]indole-6-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4S/c23-21-17-7-3-6-16-19(11-10-18(22-21)20(16)17)27(24,25)26-15-9-8-13-4-1-2-5-14(13)12-15/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBMJPQEUKZGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl 2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5204538.png)

![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)







![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanamide](/img/structure/B5204587.png)
![[4-(1,3-benzodioxol-5-yl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl propylcarbamate](/img/structure/B5204596.png)
![ethyl 5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5204604.png)
![1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene](/img/structure/B5204617.png)